

Initial Safety Profile of ACP-319: A Technical Overview

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Compound of Interest

Compound Name: ACP-319

Cat. No.: B1574553

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This technical guide provides a comprehensive analysis of the initial safety profile of **ACP-319**, a second-generation phosphoinositide 3-kinase delta (PI3K δ) inhibitor. The information is compiled from publicly available clinical and preclinical data, intended for researchers, scientists, and drug development professionals.

Executive Summary

ACP-319 has been evaluated in clinical trials primarily in combination with the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib for the treatment of relapsed/refractory B-cell malignancies. The initial safety data indicates a manageable but notable toxicity profile, with dose-limiting toxicities observed at higher doses. The most frequently reported adverse events include hepatotoxicity (elevated transaminases), gastrointestinal issues (diarrhea), and skin rashes. Further development of **ACP-319** has not been pursued.

Clinical Safety Data

The primary source of clinical safety data for **ACP-319** comes from a Phase 1/2 study in combination with acalabrutinib in patients with relapsed/refractory B-cell non-Hodgkin lymphoma.^{[1][2][3][4]}

Dose-Limiting Toxicities and Maximum Tolerated Dose

In the dose-escalation portion of the Phase 1/2 trial, dose-limiting toxicities (DLTs) were observed, which established the maximum tolerated dose (MTD) for **ACP-319** when used in

combination with acalabrutinib.

ACP-319 Dose Level	Dose-Limiting Toxicity (DLT)
50 mg BID	Grade 3 maculopapular rash (n=1)
100 mg BID	Grade 3 febrile neutropenia, diarrhea, and pneumonitis (n=1)
Grade 3 maculopapular rash (n=1)	
Table 1: Dose-Limiting Toxicities Observed in the Phase 1/2 Combination Study.[1][5]	

Based on these findings, the MTD for **ACP-319** was determined to be 50 mg twice daily (BID) in combination with acalabrutinib 100 mg BID.[1][2][5]

Adverse Events (AEs)

The combination therapy of acalabrutinib and **ACP-319** was associated with a range of adverse events.

Adverse Event	Any Grade	Grade ≥ 3
Serious AEs	61%	50%
Table 2: Summary of Serious Adverse Events in Part 1 of the Phase 1/2 Study.[1][2]		

The most common adverse events observed in the dose expansion phase are detailed below.

Adverse Event	Any Grade ($\geq 40\%$ of patients)	Grade ≥ 3 (>2 patients)
Increased ALT	52%[5]	28%[1][5]
Diarrhea	52%[5]	12%[1]
Increased AST	48%[5]	20%[1][5]
Fatigue	40%[5]	0%[5]
Rash	40%[5]	12%[1]
Anemia	-	16%[1]
Thrombocytopenia	-	12%[1]

Table 3: Common Adverse Events in Part 2 of the Phase 1/2 Study.

Frequent treatment-limiting hepatotoxicity was a notable observation.[1] Serious adverse events were reported in 52% of patients in this part of the study, with 40% experiencing at least one grade 3/4 SAE.[1]

Treatment Discontinuation due to Adverse Events

Adverse events led to the discontinuation of one or both study drugs for a significant portion of patients.

Drug Discontinued	Percentage of Patients
ACP-319	33%
Acalabrutinib and the study	23%

Table 4: Treatment Discontinuation Due to Adverse Events in the Phase 1/2 Study.[1]

The higher rate of discontinuation for **ACP-319** suggests it was the primary contributor to the toxicity of the combination regimen.[1]

Monotherapy Safety Data

Limited information is available on the safety profile of **ACP-319** as a monotherapy. A small clinical trial with 28 patients with relapsed or refractory lymphoid malignancies was conducted. In this study, the only reported dose-limiting toxicity was hemolytic anemia in one patient.[1][2]

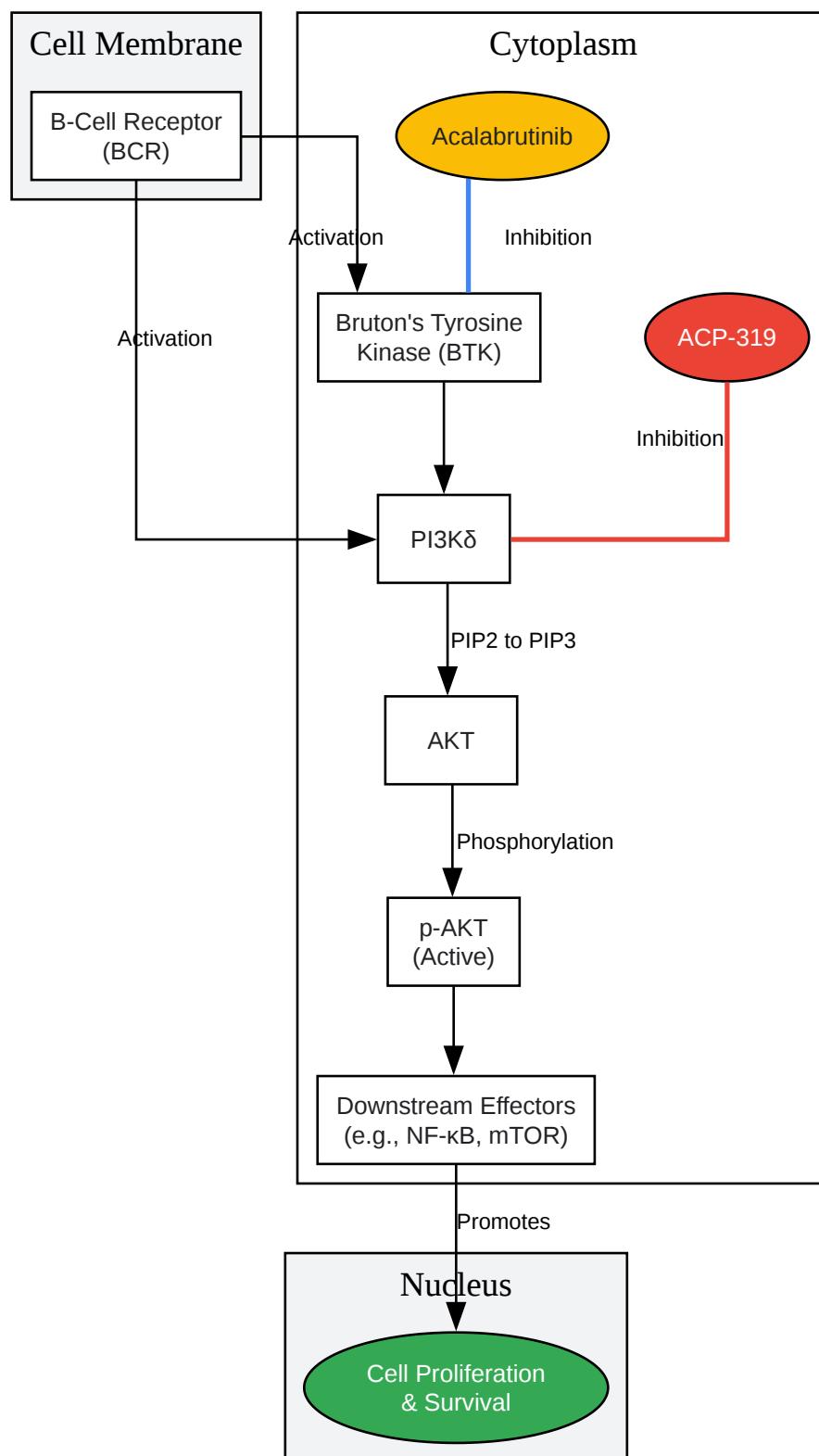
Experimental Protocols

Phase 1/2 Clinical Trial of Acalabrutinib in Combination with ACP-319 (NCT02328014)

- Study Design: This was a two-part, open-label, multicenter study.[1][5]
 - Part 1 (Dose Escalation): Patients with relapsed/refractory B-cell malignancies received acalabrutinib at a fixed dose of 100 mg BID and **ACP-319** at escalating doses of 25 mg, 50 mg, and 100 mg BID. The primary objective was to determine the safety and MTD of the combination.[5][6][7]
 - Part 2 (Dose Expansion): Patients with specific subtypes of diffuse large B-cell lymphoma (GCB and non-GCB) received acalabrutinib 100 mg BID and **ACP-319** at the MTD established in Part 1.[2]
- Primary Endpoint: The primary endpoint for Part 1 was safety, including the incidence of dose-limiting toxicities.[5]
- Secondary Endpoints: Secondary endpoints included overall response rate (ORR), duration of response (DOR), progression-free survival (PFS), pharmacokinetics (PK), and pharmacodynamics (PD).[5]
- Pharmacodynamic Assessments:
 - BTK Occupancy: Median BTK occupancy was measured at steady-state trough and was found to be approximately 95%, indicating no effect of **ACP-319** on acalabrutinib's binding to BTK.[1][5]
 - Phospho-AKT Inhibition: Inhibition of phospho-AKT, a downstream marker of PI3K activity, was assessed and found to be dose-dependent with **ACP-319**.[1][5]

Mechanism of Action and Signaling Pathway

ACP-319 is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ).^{[1][2]} PI3K δ is a critical component of the B-cell receptor (BCR) signaling pathway, which is often constitutively active in B-cell malignancies, promoting cell proliferation and survival.^{[8][9]} **ACP-319**'s mechanism of action is to block this signaling cascade.



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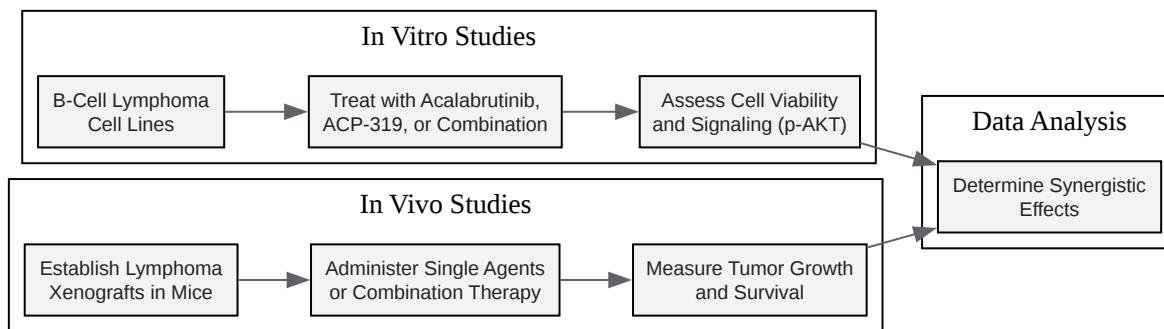
Caption: B-Cell Receptor (BCR) signaling pathway with points of inhibition by Acalabrutinib and **ACP-319**.

Experimental and Clinical Workflows

The development and evaluation of **ACP-319** followed a standard pharmaceutical pipeline, from preclinical assessment to clinical trials.

Preclinical Evaluation Workflow

Preclinical studies provided the rationale for combining BTK and PI3K δ inhibitors.

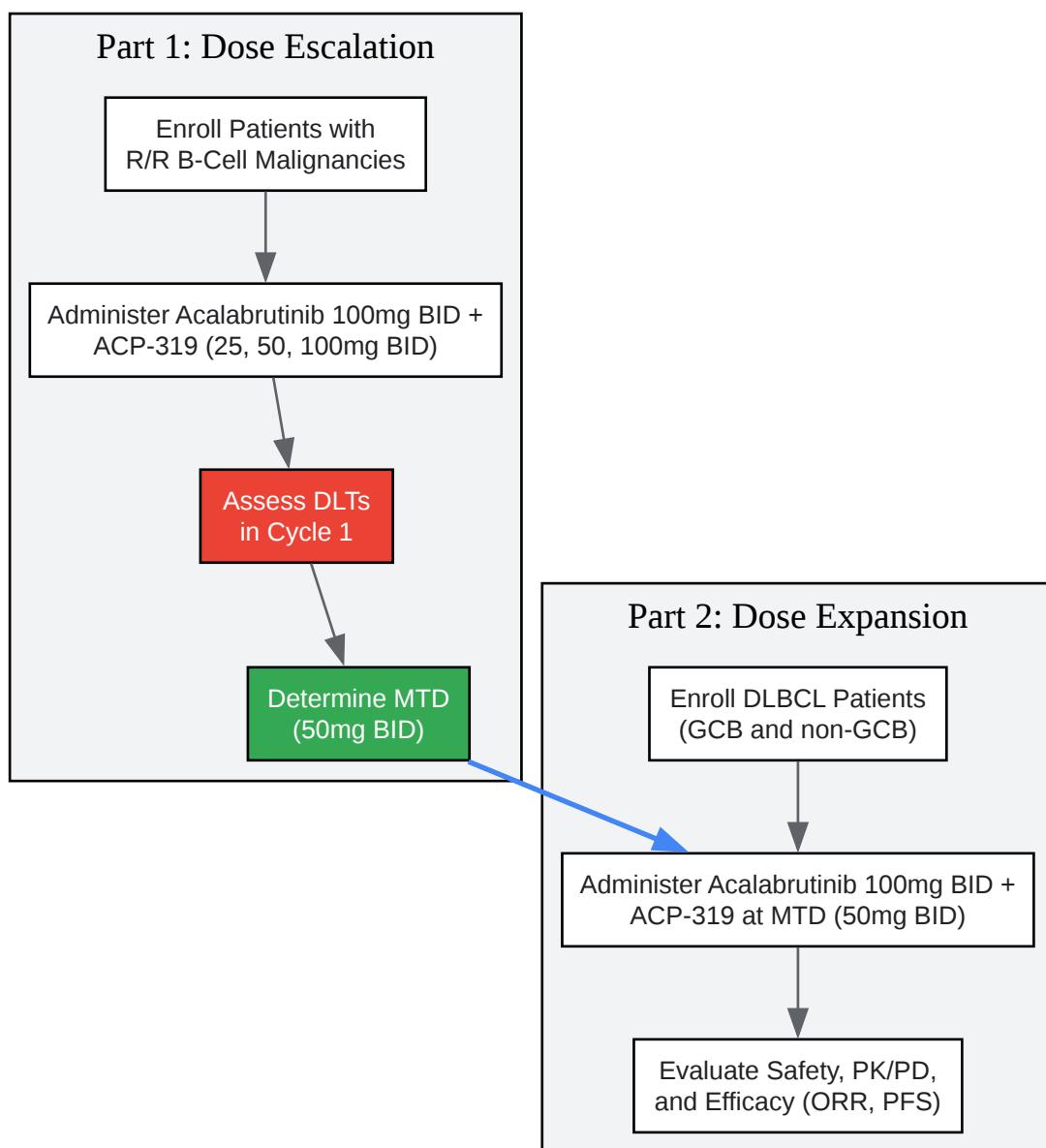


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Caption: Generalized workflow for preclinical evaluation of **ACP-319** in combination with Acalabrutinib.

Clinical Trial Workflow (Phase 1/2)

The clinical trial was structured to first establish safety and then evaluate efficacy in a targeted patient population.



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Caption: Workflow of the Phase 1/2 clinical trial for Acalabrutinib in combination with **ACP-319**.

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